(R)-6-Bromo Phenylephrine Hydrochloride

Description

Significance of Adrenergic Receptors in Biological Systems Research

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are fundamental to the body's sympathetic nervous system, which orchestrates the "fight-or-flight" response. wikipedia.orgceltarys.com These receptors are targets for the catecholamines norepinephrine (B1679862) and epinephrine, which are released by sympathetic nerves and the adrenal medulla. nih.gov When these catecholamines bind to adrenergic receptors on the surface of cells, they trigger a cascade of intracellular signals that mediate critical physiological adjustments. nih.govtaylorandfrancis.com These responses include changes in heart rate and contractility, constriction or dilation of blood vessels, relaxation of airway smooth muscle, and mobilization of energy substrates. wikipedia.orgccjm.org

Given their central role in homeostasis, adrenergic receptors are major targets for pharmacological intervention and are of profound interest in biomedical research. nih.govtaylorandfrancis.com The study of these receptors has provided deep insights into the molecular basis of cardiovascular diseases like hypertension and heart failure. nih.govnih.gov Research utilizing specific agonists and antagonists for these receptors helps to elucidate their precise physiological functions and their involvement in pathological states. nih.gov

Overview of Alpha-1 Adrenergic Receptor Subtypes and Their Research Relevance (α1A, α1B, α1D)

The alpha-1 (α1) adrenergic receptor family is comprised of three distinct subtypes: α1A, α1B, and α1D. amegroups.cnnih.gov All three are Gq/11 protein-coupled receptors that, upon activation, typically stimulate the phospholipase C pathway, leading to an increase in intracellular calcium. amegroups.cnwikipedia.org Despite sharing the same general signaling mechanism, these subtypes exhibit different tissue distributions and pharmacological properties, suggesting they have distinct functional roles. amegroups.cn

The research relevance of these subtypes is immense, though progress has been hampered by a lack of highly subtype-selective drugs. amegroups.cn The development of such agents is a key goal in pharmacology, as it would allow for the precise identification of each subtype's function. amegroups.cn For instance, the α1A-AR subtype is understood to be the predominant receptor controlling benign prostatic hypertrophy, making it a significant therapeutic target. amegroups.cn In the cardiovascular system, research using genetically engineered mouse models suggests that α1A and α1B subtypes can both mediate cardiac hypertrophy, but through different signaling pathways, with α1A-AR signaling linked to adaptive hypertrophy and α1B-AR signaling to maladaptive hypertrophy. nih.govfrontiersin.org The α1D subtype is known to be present in coronary smooth muscle. nih.gov

Table 1: Overview of Alpha-1 Adrenergic Receptor Subtypes

| Subtype | Primary Signaling Pathway | Key Research Areas of Interest |

|---|---|---|

| α1A | Gq/11-PLC-Ca2+ | Benign prostatic hyperplasia, adaptive cardiac hypertrophy, blood pressure regulation, cognition. amegroups.cnnih.govfrontiersin.org |

| α1B | Gq/11-PLC-Ca2+ | Maladaptive cardiac hypertrophy, blood pressure regulation. amegroups.cnnih.govfrontiersin.org |

| α1D | Gq/11-PLC-Ca2+ | Vascular smooth muscle contraction (e.g., in coronary arteries). nih.govamegroups.cn |

Contextualization of Phenylephrine (B352888) and Its Analogs in Adrenergic Receptor Agonist Research

Phenylephrine is a well-established sympathomimetic agent that functions primarily as a selective agonist for α1-adrenergic receptors. wikipedia.orgnih.gov It has minimal to no activity at beta-adrenergic receptors. nih.gov In a research context, phenylephrine is widely used as a pharmacological tool to induce α1-adrenergic receptor-mediated effects, such as the contraction of smooth muscle in studies of vascular reactivity. caymanchem.comyoutube.com Its selectivity allows investigators to isolate and study the physiological consequences of α1-receptor activation. nih.gov

Phenylephrine and its analogs serve as foundational structures in the study of α1-agonists. drugbank.com While phenylephrine itself is considered a canonical α1-agonist, some research suggests its effects may be partially indirect, mediated by the release of noradrenaline. nih.govresearchgate.net This complexity underscores the importance of developing a wide range of structural analogs. By synthesizing and studying derivatives of phenylephrine, researchers can explore how modifications to the molecule's structure affect its binding affinity, selectivity, and functional activity at the different α1-receptor subtypes. nih.gov

Rationale for Investigating Substituted Phenylephrine Derivatives in Academic Studies

The primary rationale for investigating substituted phenylephrine derivatives, such as (R)-6-Bromo Phenylephrine Hydrochloride, is the pursuit of greater pharmacological specificity and the desire to understand structure-activity relationships. amegroups.cn While phenylephrine is a useful tool, the lack of highly subtype-selective agonists for the α1A, α1B, and α1D receptors makes it difficult to definitively assign physiological roles to each individual subtype. amegroups.cn

By systematically modifying the phenylephrine scaffold—for example, by adding a bromine atom to the phenyl ring as in 6-Bromo Phenylephrine—researchers aim to develop novel chemical probes. These probes can exhibit enhanced affinity or efficacy for one subtype over the others. nih.gov Such selective compounds are invaluable in experimental settings for:

Dissecting Subtype-Specific Functions: Allowing for the precise study of the physiological and pathophysiological roles of α1A, α1B, and α1D receptors independently. amegroups.cn

Mapping Receptor Binding Pockets: Understanding how specific chemical substitutions influence the interaction between the ligand and the receptor.

Developing Potential Therapeutics: Identifying new lead compounds with improved selectivity, which could offer more targeted therapeutic effects.

The investigation of compounds like this compound is therefore driven by the fundamental scientific need for more refined tools to explore the complexities of the adrenergic system. scbt.comscbt.com

Research Profile: this compound

This compound is a derivative of phenylephrine intended for laboratory research applications. scbt.com Its structure suggests it is designed as a tool for probing the α1-adrenergic receptor system.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | (R)-6-Bromo-3-hydroxy-alpha-[(methylamino)methyl]benzenemethanol Hydrochloride |

| CAS Number | 1391067-95-0 lgcstandards.com |

| Molecular Formula | C₉H₁₃BrClNO₂ lgcstandards.com |

| Molecular Weight | 282.56 g/mol lgcstandards.comscbt.com |

| InChI Key | InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1 lgcstandards.com |

| Appearance | White solid (based on typical properties of similar compounds) |

| Intended Use | For Research Use Only scbt.com |

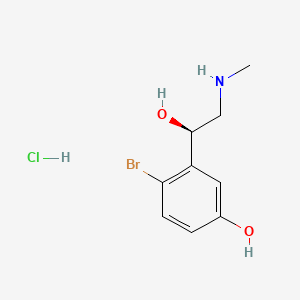

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITXUJKAFSLXMY-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=C(C=CC(=C1)O)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=C(C=CC(=C1)O)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Principles and Their Application in R 6 Bromo Phenylephrine Hydrochloride Research

Importance of Chirality in Ligand-Receptor Interactions and Research Probes

Chirality is a fundamental property of a molecule that allows it to exist in two non-superimposable mirror-image forms, known as enantiomers. numberanalytics.comnih.gov This three-dimensional asymmetry is a critical factor in molecular recognition, the process by which molecules, such as a ligand, selectively bind to targets like biological receptors. numberanalytics.com Most biological entities, including enzymes and receptors, are themselves chiral. youtube.com Consequently, they can exhibit a strong preference for one enantiomer over the other, much like a person's right hand will only shake another right hand. youtube.com

This stereoselectivity means that two enantiomers of the same compound can have vastly different biological activities. nih.gov One enantiomer, the "eutomer," may be responsible for the desired therapeutic or research effect, while the other, the "distomer," might be inactive or even produce different, sometimes undesirable, effects. nih.gov For example, the two enantiomers of the molecule carvone (B1668592) are perceived differently by olfactory receptors; one smells like spearmint and the other like rye bread. youtube.com

In research, the use of enantiomerically pure compounds, or "probes," is essential for accurately studying biological processes. numberanalytics.com By using a single, known enantiomer, researchers can investigate specific ligand-receptor interactions without the confounding influence of the other enantiomer. nih.gov This precision allows for a clearer understanding of signal transduction pathways and the structural requirements for receptor binding. numberanalytics.com

The Significance of the (R)-Enantiomer in Adrenergic Pharmacology Research

The adrenergic system, which includes receptors like the β-adrenergic receptors, is a key area where stereochemistry plays a significant role. nih.gov Many drugs targeting these receptors are derivatives of phenylethylamine, and their interaction with adrenergic mechanisms is often highly dependent on their stereochemical configuration. nih.gov Although pharmacological data has often been gathered using racemic mixtures (a 50:50 mix of both enantiomers), it is widely recognized that the biological activity frequently resides in just one of the enantiomers. nih.govderangedphysiology.com

In many cases within adrenergic pharmacology, the (R)-enantiomer exhibits significantly higher potency or a different activity profile compared to its (S)-counterpart. The investigation of single enantiomers, therefore, offers new opportunities to explore the specific aspects of drug action. nih.gov For instance, the (R,R)-enantiomer of the β2-adrenoceptor agonist formoterol (B127741) is by far the most potent isomer. nih.gov Similarly, studies on various β-adrenergic blockers have consistently shown a pronounced difference in the activity of their enantiomers.

Detailed research findings on the stereoselectivity of various adrenergic agents highlight this principle:

| Adrenergic Agent | Enantiomer-Specific Findings |

| Pronethalol | The (R)-(–)-enantiomer was found to be 49 times more active as a β-receptor blocker than the (S)-(+)-form. mdpi.com |

| Sotalol | The (R)-(–)-enantiomer is 14 to 50 times more effective at blocking β-receptors than its racemic form, while the (S)-(+)-enantiomer is practically inactive in this regard. mdpi.com |

| Metoprolol | Metabolism by the enzyme CYP2D6 is stereoselective, favoring the (R)-enantiomer. mdpi.com |

| Fluoronaphthyloxypropanolamines | The (S)-enantiomer was found to be up to 310 times more potent than the (R)-enantiomer at β-adrenergic receptors, demonstrating the profound impact of stereochemistry. nih.gov |

This established pattern of stereoselectivity provides the rationale for synthesizing and studying specific enantiomers like (R)-6-Bromo Phenylephrine (B352888) Hydrochloride. Such compounds serve as valuable research tools to probe the structure and function of adrenergic receptors with high precision.

Methodologies for Enantiomeric Purity Assessment in Research Compounds

Given the different biological activities of enantiomers, verifying the enantiomeric purity of a research compound is a critical analytical task. thieme-connect.de Enantiomeric purity, often expressed as enantiomeric excess (% ee), quantifies the degree to which one enantiomer is present in a mixture in greater amounts than the other. thieme-connect.de Since enantiomers possess identical physical properties (e.g., boiling point, solubility) in a non-chiral environment, specialized techniques are required to distinguish and quantify them. nih.govthieme-connect.de

The primary methods for determining enantiomeric purity rely on creating a chiral environment to induce a measurable difference between the enantiomers. thieme-connect.delibretexts.org

Key Methodologies for Enantiomeric Purity Assessment

| Methodology | Principle | Key Features |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomers are separated on a chromatography column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for separation and quantification. libretexts.org | A direct and widely used method. The choice of the correct CSP is crucial for achieving separation. libretexts.org |

| Gas Chromatography (GC) with Derivatization | The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) GC column. libretexts.org | An indirect method that converts the analytical challenge from separating enantiomers to separating diastereomers. The reaction must be quantitative to ensure accurate results. libretexts.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | This can be done in two ways: 1) With Chiral Solvating Agents (CSAs): CSAs form transient, diastereomeric complexes with the enantiomers, causing their signals to appear at different chemical shifts in the NMR spectrum. libretexts.org 2) After Derivatization: As with GC, forming diastereomers results in distinct NMR spectra for each, allowing for quantification by integrating signal intensities. libretexts.orgresearchgate.net | A powerful tool that provides structural information. The use of CSAs avoids permanent chemical modification of the analyte. libretexts.org |

| Polarimetry | This traditional method measures the rotation of plane-polarized light by a chiral compound. The magnitude and direction of rotation can be compared to that of the pure enantiomer to determine optical purity. thieme-connect.denih.gov | A simple and long-established technique. However, its reliability depends on the availability of an accurately known specific rotation value for the pure enantiomer and is less precise for detecting very small amounts of an enantiomeric impurity. thieme-connect.de |

The selection of a suitable method depends on the compound being analyzed, the required level of accuracy, and the available instrumentation. For research compounds like (R)-6-Bromo Phenylephrine Hydrochloride, techniques such as chiral HPLC and NMR are generally preferred for their high precision and reliability. researchgate.net

Molecular Interactions and Receptor Binding Profiling of R 6 Bromo Phenylephrine Hydrochloride

In Vitro Receptor Binding Affinity and Selectivity at Alpha-1 Adrenergic Receptor Subtypes

(R)-(-)-Phenylephrine is a well-established selective agonist for α1-adrenergic receptors. medchemexpress.com These receptors are G protein-coupled receptors (GPCRs) that are divided into three main subtypes: α1A, α1B, and α1D. amegroups.cn The affinity of a ligand for these receptor subtypes is typically quantified by the inhibition constant (Ki) or its negative logarithm (pKi).

While specific binding affinity data for (R)-6-Bromo Phenylephrine (B352888) Hydrochloride are not available in the reviewed literature, the data for its parent compound, (R)-(-)-Phenylephrine, offer a baseline. Different studies have reported slightly varying affinity values. One source reports pKi values of 4.70 for α1A, 4.87 for α1B, and 5.86 for α1D receptors. medchemexpress.comrndsystems.com Another study reports Ki values for L-phenylephrine (the (R)-isomer) as 1.4 µM for the α1A receptor, 23.9 µM for the α1B receptor, and 47.8 µM for the α1C receptor subtype (often considered a species homologue of the α1A-adrenoceptor). caymanchem.com The variation in reported values can be attributed to different experimental conditions and cell systems used.

The introduction of a bromine atom at the 6-position could theoretically alter the binding affinity and selectivity profile due to steric and electronic effects, but without empirical data, this remains speculative.

Table 1: Binding Affinities of (R)-(-)-Phenylephrine at Human α1-Adrenergic Receptor Subtypes Data presented for the parent compound, (R)-(-)-Phenylephrine, due to lack of specific data for the bromo-derivative.

| Receptor Subtype | pKi Value medchemexpress.comrndsystems.com | Ki Value caymanchem.com |

|---|---|---|

| α1A | 4.70 | 1.4 µM |

| α1B | 4.87 | 23.9 µM |

| α1D | 5.86 | Not Reported |

| α1C | Not Reported | 47.8 µM |

G-Protein Coupling and Downstream Signaling Pathway Activation Studies

The activation of α1-adrenergic receptors by an agonist like phenylephrine initiates a cascade of intracellular events mediated by G-proteins. amegroups.cn All three α1-AR subtypes primarily couple to Gq/11 proteins. amegroups.cn

Upon agonist binding and receptor activation, the associated Gq/11 protein activates the enzyme Phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), which functions as an intracellular calcium store. nih.gov This binding triggers the release of stored calcium (Ca2+) into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration ([Ca2+]i). nih.govnih.gov This mobilization of intracellular calcium is a critical step in the signaling cascade that leads to various cellular responses. Studies on phenylephrine have demonstrated that its effects are dependent on this IP3-mediated calcium release. nih.gov

Table 2: G-Protein Coupled Signaling Cascade for α1-Adrenergic Receptor Agonists This table outlines the generally accepted pathway for phenylephrine and its analogs.

| Step | Molecule/Process | Function |

|---|---|---|

| 1 | Agonist Binding | (R)-Phenylephrine binds to α1-Adrenergic Receptor. |

| 2 | G-Protein Activation | Receptor couples to and activates Gq/11 protein. amegroups.cn |

| 3 | Enzyme Activation | Gq/11 activates Phospholipase C (PLC). nih.gov |

| 4 | Second Messenger Production | PLC hydrolyzes PIP2 to generate IP3 and DAG. nih.gov |

| 5 | Calcium Release | IP3 binds to its receptor on the SR, releasing Ca2+. nih.gov |

The other second messenger produced from PIP2 hydrolysis, diacylglycerol (DAG), remains in the cell membrane where it, along with the increased intracellular calcium, activates Protein Kinase C (PKC). nih.gov PKC is a family of enzymes that phosphorylate target proteins on serine and threonine residues, thereby altering their activity and leading to a variety of cellular responses.

Phenylephrine-induced activation of α1-adrenergic receptors has been shown to cause the translocation of PKC from the cytosol to the cell membrane, a key step in its activation. nih.gov Different isoforms of PKC may be involved depending on the cell type. nih.gov The activation of PKC is a crucial component of the sustained cellular responses to phenylephrine. nih.gov While specific studies on the PKC activation profile of (R)-6-Bromo Phenylephrine Hydrochloride are not available, it is presumed to follow a similar mechanism of action.

Mechanistic Investigations of R 6 Bromo Phenylephrine Hydrochloride in Preclinical Research Models

Cellular and Molecular Responses in Adrenergic Receptor-Expressing Cell Lines

(R)-Phenylephrine is recognized as a selective α1-adrenergic receptor agonist. gpatindia.comremixeducation.innih.gov Its interaction with these receptors initiates a cascade of intracellular events. Studies on cloned human α1-adrenergic receptor subtypes expressed in cell lines have allowed for detailed characterization of its binding affinity. The compound shows selectivity for the α1D subtype over the α1B and α1A subtypes. rndsystems.com

Upon binding, (R)-Phenylephrine activates the Gq/11 G-protein coupled to the α1-receptor. remixeducation.in This activation leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevation of intracellular calcium is a primary driver of cellular responses like smooth muscle contraction. remixeducation.in

Table 5.1: Binding Affinity of (R)-(-)-Phenylephrine for Human α1-Adrenoceptor Subtypes

| Receptor Subtype | pKi Value |

|---|---|

| α1A | 4.70 |

| α1B | 4.87 |

| α1D | 5.86 |

Data sourced from studies on cloned human recombinant receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating greater binding affinity. rndsystems.com

Studies on Vascular Smooth Muscle Contraction Mechanisms in Isolated Tissues

The primary effect of (R)-Phenylephrine on vascular tissue is vasoconstriction. plos.org This is demonstrated in numerous preclinical studies using isolated arterial preparations, such as the ferret or rat aorta and small mesenteric arteries. nih.govnih.govnih.gov The contractile response is a direct consequence of the cellular mechanisms initiated by α1-adrenoceptor activation on vascular smooth muscle cells.

The phenylephrine-induced increase in intracellular calcium concentration activates myosin light chain kinase (MLCK). remixeducation.in MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in smooth muscle contraction. remixeducation.in Some research also suggests that phenylephrine (B352888) can induce contraction at constant intracellular Ca2+ concentrations, pointing to a mechanism that increases the calcium sensitivity of the contractile apparatus, possibly through the activation of protein kinase C (PKC). nih.gov

Interestingly, the response to phenylephrine can vary depending on the specific vascular bed and the orientation of the tissue preparation. For example, one study found that while circular strips of goat small arteries contracted as expected, longitudinal strips from the same arteries exhibited relaxation in response to phenylephrine. plos.org In most standard preparations like aortic rings, however, the response is consistently contractile. plos.orgnih.gov

Investigations into Cardioprotective or Trophic Effects in In Vitro Cardiac Models

In vitro studies using isolated cardiomyocytes have shown that (R)-Phenylephrine can influence cardiac cell function. As an α1-adrenoceptor agonist, it can increase the rate of cardiomyocyte contractions by modulating intracellular calcium fluctuations. rndsystems.com This effect is a direct result of its G-protein coupled signaling pathway.

While the compound is a known hypertrophic agent in vitro, stimulating growth in cardiac myocytes, this is generally not classified as a cardioprotective effect. Research has explored the potential for phenylephrine to induce changes in myocardial perfusion, which could be detrimental in the context of coronary artery disease by increasing left ventricular wall stress and oxygen demand. nih.gov However, dedicated in vitro studies focusing specifically on elucidating a primary cardioprotective or beneficial trophic role are not prominent in the reviewed literature.

Elucidation of Neurotransmitter Release Modulation in Research Paradigms

The role of (R)-Phenylephrine in modulating neurotransmitter release is complex. The classical view holds that its primary effects are postsynaptic, acting on smooth muscle cells. nih.gov However, some evidence suggests it may also have presynaptic actions.

One line of research indicates that phenylephrine's pharmacological effects may be indirect, mediated by its ability to cause the release of noradrenaline from the cytoplasm of sympathetic nerve terminals. nih.gov This study found that phenylephrine increased the resting release of [3H]noradrenaline from mouse vas deferens tissue in a concentration-dependent manner, an effect attributed to its activity as a substrate for the noradrenaline transporter (NAT), thereby inhibiting [3H]noradrenaline uptake and promoting its efflux. nih.gov

Conversely, other studies focusing on GABAergic transmission found that phenylephrine can suppress inhibitory postsynaptic currents by activating presynaptic α1-receptors, indicating a decrease in the probability of GABA release. fda.gov The general mechanism of neurotransmitter release involves the influx of calcium upon neuronal depolarization, which triggers synaptic vesicle fusion with the presynaptic membrane via SNARE proteins. youtube.com How phenylephrine precisely interacts with this core machinery is subject to different interpretations depending on the neuronal system being studied.

Preclinical (Non-Human) In Vivo Studies of Physiological Effects

Assessment of Pharmacological Effects in Animal Models

In vivo animal models confirm the physiological effects predicted by in vitro studies. The primary pharmacological actions observed are related to its vasoconstrictor and mydriatic (pupil-dilating) properties.

Cardiovascular Responses: In anesthetized mouse models, administration of phenylephrine leads to a significant increase in total peripheral resistance and, consequently, a rise in blood pressure. nih.govnih.gov This is often accompanied by a reflexive decrease in heart rate (reflex bradycardia) as the body attempts to compensate for the sharp rise in blood pressure. gpatindia.com Stroke volume has also been observed to increase. nih.govnih.gov

Ocular Responses: Topical application of phenylephrine in rabbit eyes is a well-established model for studying its mydriatic effect. nih.gov Phenylephrine stimulates the α1-receptors on the iris dilator muscle, causing it to contract and leading to pupil dilation. viamedica.pl This action is localized and occurs without significantly affecting the ciliary muscle, which controls accommodation. viamedica.pl

Table 5.5.1: Hemodynamic Effects of Phenylephrine in Anesthetized Mice

| Parameter | Vehicle Group (Change) | Phenylephrine Group (Change) |

|---|---|---|

| Blood Pressure | No significant change | Significant Increase |

| Total Peripheral Resistance | No significant change | Significant Increase |

| Stroke Volume | No significant change | Significant Increase |

| Heart Rate | No significant change | Significant Decrease |

Summary of findings from an integrated in vivo assessment in a murine model. nih.govnih.gov

Exploration of Compound Distribution and Metabolism in Research Models

Pharmacokinetic studies in animal models, such as rabbits and rodents, as well as in humans, provide insight into the absorption, distribution, and metabolism of phenylephrine. nih.govbohrium.comnih.gov

Distribution: Following administration, phenylephrine is rapidly absorbed and distributed into tissues. nih.govresearchgate.net When applied topically to the eye, it is absorbed into the aqueous humor to exert its mydriatic effect. nih.gov Systemic administration results in distribution to vascular-rich tissues. researchgate.net

Metabolism: Phenylephrine undergoes extensive first-pass metabolism, primarily in the intestinal wall and the liver. nih.gov The main metabolic pathways are sulfate (B86663) conjugation and oxidative deamination by monoamine oxidase (MAO) enzymes. nih.gov A primary metabolite is 3-hydroxymandelic acid. researchgate.net Due to this extensive metabolism, the oral bioavailability of phenylephrine is relatively low. nih.gov

Structure Activity Relationship Sar Studies of Substituted Phenylephrine Analogs

Impact of 6-Bromo Substitution on Alpha-1 Adrenergic Receptor Affinity and Selectivity

(R)-6-Bromo Phenylephrine (B352888) Hydrochloride is a derivative of phenylephrine, a well-established α1-adrenergic receptor agonist. medchemexpress.comdrugbank.com While specific pharmacological data for (R)-6-Bromo Phenylephrine Hydrochloride, including its affinity (pKi values) and functional activity at α1-adrenoceptor subtypes, is not extensively available in peer-reviewed literature, its chemical structure allows for informed speculation based on established SAR principles of phenylephrine and its analogs.

The parent compound, (R)-phenylephrine, is a selective α1-adrenoceptor agonist with documented pKi values of 5.86, 4.87, and 4.70 for the α1D, α1B, and α1A receptors, respectively. medchemexpress.com The introduction of a bromine atom at the 6-position of the phenyl ring introduces a bulky, electron-withdrawing group. This modification can potentially influence receptor binding and activity in several ways:

Steric Hindrance: The bromo group may introduce steric hindrance, potentially altering the compound's ability to fit optimally into the binding pocket of the α1-adrenergic receptor subtypes. This could lead to a decrease in binding affinity compared to the unsubstituted parent compound.

Electronic Effects: The electron-withdrawing nature of the bromine atom can alter the electron distribution of the aromatic ring. This change in electronics could affect the key interactions, such as hydrogen bonding and π-π stacking, between the ligand and the receptor.

Lipophilicity: The addition of a halogen atom generally increases the lipophilicity of a molecule. This could influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes and access the receptor.

Without direct experimental data, the precise impact of the 6-bromo substitution on α1-adrenergic receptor affinity and selectivity remains theoretical. Further radioligand binding studies and functional assays are necessary to elucidate the specific pharmacological profile of this compound.

Stereoisomeric Comparisons: Differentiating (R) vs. (S) Enantiomer Activities and Mechanisms

The stereochemistry of phenylephrine and its analogs is a critical determinant of their pharmacological activity. The hydroxyl group on the benzylic carbon creates a chiral center, leading to the existence of (R) and (S) enantiomers. For phenylephrine, the (R)-enantiomer is known to be the more potent and active form at adrenergic receptors.

Analysis of Other Phenylephrine Derivatives and Their Mechanistic Contributions

The study of various phenylephrine derivatives has provided valuable insights into the molecular mechanisms of α1-adrenergic receptor activation. These investigations have employed innovative chemical tools to probe receptor function with high precision.

"Caged" Phenylephrine Analogs in Photochemical Research

"Caged" compounds are chemically modified molecules that are biologically inactive until they are "uncaged" by a brief pulse of light. This technique allows for the rapid and spatially controlled release of a bioactive substance, enabling researchers to study the kinetics of biological processes with high temporal resolution.

Caged phenylephrine analogs have been synthesized and utilized in photochemical research to investigate the mechanisms of α-receptor-mediated events. These compounds typically incorporate a photolabile protecting group, which is cleaved upon photolysis to release active phenylephrine. The use of caged phenylephrine has been instrumental in studying the rapid signaling events that follow α1-adrenergic receptor activation.

Prodrug Approaches to Modulating Receptor Interactions in Research

A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. This approach can be used to improve the pharmacokinetic or pharmacodynamic properties of a drug. In the context of phenylephrine, prodrug strategies have been explored to enhance its delivery and modulate its interaction with adrenergic receptors.

Advanced Analytical Research Methodologies for R 6 Bromo Phenylephrine Hydrochloride

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are fundamental in assessing the purity and stereochemical fidelity of chiral compounds like (R)-6-Bromo Phenylephrine (B352888) Hydrochloride. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used method for determining the purity of phenylephrine and its derivatives. thepharmajournal.com A typical setup involves a C18 column and an isocratic mobile phase, allowing for the separation of the main compound from any synthesis-related impurities or degradation products. nih.gov For instance, a method for phenylephrine hydrochloride has been developed using a mobile phase mixture of methanol (B129727) and a buffer at a flow rate of 0.8 mL/min, achieving separation within 15 minutes. nih.gov

Crucially, for a chiral molecule designated as the (R)-enantiomer, determining the enantiomeric excess is paramount. This is accomplished using Chiral HPLC . These methods employ a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. Columns such as Chiralpak AD (normal-phase) or Chiralcel OJ-R (reversed-phase) have proven effective for resolving similar chiral compounds, allowing for the precise quantification of each enantiomer. nih.gov The separation of enantiomers is essential to guarantee that the biological activity observed in research studies can be attributed to the desired (R)-enantiomer.

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | nih.govnih.gov |

| Column | Agilent ZORBAX Eclipse XDB C18 (or similar) | nih.gov |

| Mobile Phase | Methanol:Phosphate Buffer (e.g., 15:85 v/v) | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govnih.gov |

| Detection | UV at 265 nm or 210 nm | nih.govresearchgate.net |

| Temperature | 30 °C | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution for separating volatile compounds. However, due to the low volatility of (R)-6-Bromo Phenylephrine Hydrochloride, derivatization is a necessary prerequisite for analysis. A common procedure involves silylation, where active hydrogens (on hydroxyl and amine groups) are replaced with trimethylsilyl (B98337) (TMS) groups. hmdb.cahmdb.ca This increases the compound's volatility and thermal stability, making it amenable to GC analysis. The subsequent mass spectrometry detection provides both quantification and structural information based on the fragmentation pattern of the derivatized molecule. hmdb.ca

Spectroscopic Methods for Structural Elucidation and Confirmation in Research (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural confirmation of newly synthesized molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the protons on the ethylamine (B1201723) side chain, and the N-methyl group. hmdb.cachemicalbook.com The introduction of a bromine atom onto the phenyl ring would induce predictable changes in the chemical shifts of the adjacent aromatic protons compared to the parent phenylephrine molecule. spectrabase.com Specifically, the bromine atom's electron-withdrawing inductive effect and its resonance effects would alter the electronic environment of the aromatic ring protons, serving as a key confirmation of its position.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~6.8 - 7.5 | Multiplets |

| CH(OH) | ~5.0 | Doublet of doublets |

| CH₂N | ~3.0 - 3.4 | Multiplets |

| CH₃N | ~2.7 | Singlet/Doublet |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to gain structural insights through fragmentation analysis. Under electron ionization (EI), the molecule would fragment in a predictable manner. The molecular ion peak [M]⁺ would confirm the mass of the bromo-substituted compound. Key fragmentation pathways for phenylephrine typically involve the cleavage of the bond between the alpha and beta carbons of the side chain (benzylic cleavage). nist.gov The presence of bromine (with its characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br) in fragments containing the aromatic ring would be a definitive indicator of successful bromination. nist.gov

| m/z Value | Proposed Fragment Identity |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - CH₃NH₂]⁺ | Loss of methylamine |

| [Br-C₆H₄-CH=OH]⁺ | Benzylic cleavage product |

| [CH₂(OH)-NHCH₃]⁺ | Side chain fragment |

Quantitative Analysis Methods for Compound Detection in Biological Matrices of Research Models

To understand the pharmacokinetic profile of this compound in research models, highly sensitive and selective analytical methods are required to measure its concentration in biological fluids like plasma and urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and specificity. thermofisher.com The method involves extracting the compound from the biological matrix, often through protein precipitation or liquid-liquid extraction. nih.gov To enhance sensitivity, a pre-column derivatization step, for example using dansyl chloride, can be employed. nih.govgoogle.com This derivatization improves the chromatographic properties and ionization efficiency of the analyte.

The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. csfarmacie.cz In MRM, a specific precursor ion (the derivatized molecule) is selected and fragmented, and a resulting unique product ion is monitored for quantification. google.com This process provides exceptional selectivity, minimizing interference from endogenous components in the matrix. Method validation according to regulatory guidelines ensures the accuracy, precision, and robustness of the assay. nih.gov Such methods can achieve a Lower Limit of Quantification (LLOQ) in the low ng/mL or even pg/mL range, which is critical given that administered doses in research models can result in very low plasma concentrations. nih.govgoogle.com

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range | 0.020 - 10.0 ng/mL | nih.govgoogle.com |

| Correlation Coefficient (r²) | > 0.99 | thermofisher.comgoogle.com |

| Lower Limit of Quantification (LLOQ) | 0.020 ng/mL | nih.gov |

| Accuracy (% Bias) | 95.0 - 105.3% | nih.gov |

| Precision (% RSD) | < 15% | nih.gov |

| Extraction Recovery | ~67% | google.com |

Future Directions in Research and Mechanistic Exploration of R 6 Bromo Phenylephrine Hydrochloride

Development of Novel Research Probes and Tools Based on the Compound

The unique chemical structure of (R)-6-Bromo Phenylephrine (B352888) Hydrochloride makes it an ideal candidate for the development of sophisticated research probes to investigate adrenergic receptor biology. The bromine atom provides a strategic site for further chemical modification, allowing for the attachment of various reporter groups without significantly compromising the core pharmacophore responsible for receptor binding.

Future research could focus on the synthesis of:

Fluorescent Probes: By conjugating a fluorophore to the (R)-6-Bromo Phenylephrine Hydrochloride molecule, researchers could create powerful tools for visualizing α1-adrenergic receptors in living cells and tissues. These probes would enable real-time tracking of receptor localization, trafficking, and internalization in response to agonist stimulation. Studies on other adrenergic receptors have successfully employed fluorescent ligands, such as dansyl derivatives, to map their distribution. nih.govnih.gov More recently, environment-sensitive fluorophores have been conjugated to phenylephrine to create "turn-on" fluorescent probes that exhibit enhanced fluorescence upon receptor binding. acs.org A similar strategy could be applied to this compound to develop highly specific imaging agents.

Radiolabeled Ligands: The synthesis of radiolabeled versions of this compound, for instance with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would be invaluable for quantitative pharmacology studies. These radioligands would facilitate high-throughput binding assays to determine the affinity of the compound for various adrenergic receptor subtypes and to screen for novel adrenergic ligands. The development of radiolabeled peptides for receptor targeting is a well-established field and similar principles can be applied to small molecules. nih.govresearchgate.net

Photoaffinity Labels: Incorporating a photo-reactive group into the structure of this compound would allow for the creation of photoaffinity labels. These tools, upon photoactivation, form a covalent bond with the receptor, enabling the identification and characterization of the ligand-binding pocket and interacting amino acid residues.

The development of these research probes would significantly advance our understanding of adrenergic receptor pharmacology and provide novel avenues for drug discovery.

Elucidating Undiscovered Signaling Pathways or Receptor Interactions

While phenylephrine is a classical α1-adrenergic agonist known to signal through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium, there is growing evidence for more complex and diverse signaling cascades. tandfonline.comnih.govamegroups.cn Future research on this compound could aim to uncover novel signaling pathways and receptor interactions.

Key areas of investigation include:

Biased Agonism: It is now recognized that ligands can stabilize different receptor conformations, leading to the preferential activation of specific downstream signaling pathways, a phenomenon known as biased agonism or functional selectivity. The bromine substitution in this compound could potentially induce a unique receptor conformation, leading to a biased signaling profile compared to phenylephrine. Future studies could employ a battery of cell-based assays to compare the signaling profiles of this compound and phenylephrine, looking for differential activation of pathways such as those involving β-arrestin, mitogen-activated protein kinases (MAPKs), or other G protein subtypes. tandfonline.com

Receptor Heterodimerization: G protein-coupled receptors, including adrenergic receptors, can form heterodimers or higher-order oligomers, which can influence their pharmacological and signaling properties. tandfonline.com It is possible that this compound exhibits a different propensity to promote or modulate receptor heterodimerization compared to its parent compound. Co-immunoprecipitation and resonance energy transfer (RET)-based techniques could be employed to investigate the impact of this compound on the interaction between different adrenergic receptor subtypes or between adrenergic receptors and other GPCRs.

Interaction with Novel Proteins: The intracellular domains of adrenergic receptors interact with a host of regulatory and scaffolding proteins beyond G proteins. nih.govamegroups.cn The unique structural features of this compound might facilitate interactions with previously unknown protein partners. Proteomic approaches, such as affinity chromatography using an immobilized version of the compound followed by mass spectrometry, could be used to identify novel interacting proteins and shed light on new regulatory mechanisms.

Exploring Applications in Advanced Pharmacological Research Models

The translation of findings from traditional cell culture systems to in vivo physiology can be challenging. The use of more complex and physiologically relevant research models is crucial for understanding the therapeutic potential and mechanistic nuances of compounds like this compound.

Future research should explore its effects in:

Organoids: Human pluripotent stem cell-derived organoids, which are three-dimensional structures that mimic the architecture and function of human organs, offer a powerful platform for drug discovery and disease modeling. nih.gov The effects of this compound could be investigated in various organoid models, such as cardiac, vascular, or neuronal organoids, to assess its tissue-specific effects and potential therapeutic applications in a more physiologically relevant context. The use of heart-kidney-connected organoids could even allow for the study of inter-organ communication. nih.gov

Precision-Cut Tissue Slices: This ex vivo technique maintains the complex cellular architecture and intercellular connections of native tissue. Precision-cut tissue slices from various organs (e.g., liver, lung, prostate) could be used to study the pharmacological effects of this compound in a setting that closely resembles the in vivo environment.

Animal Models of Disease: Based on its presumed α1-adrenergic agonist activity, this compound could be evaluated in various animal models of disease where α1-adrenergic signaling is implicated. For instance, its effects on blood pressure could be studied in models of hypotension or septic shock. nih.gov Its potential impact on smooth muscle contraction could be relevant in models of benign prostatic hyperplasia or other urological conditions.

The use of these advanced models will provide a more comprehensive understanding of the pharmacological profile of this compound and its potential for therapeutic development.

Computational Chemistry and Molecular Modeling for Predictive Research

In silico approaches are indispensable tools in modern drug discovery and mechanistic pharmacology. nih.gov Computational chemistry and molecular modeling can provide valuable insights into the interaction of this compound with its target receptor and guide the design of future experiments.

Future computational studies could include:

Homology Modeling and Molecular Docking: In the absence of a crystal structure of the α1-adrenergic receptor in complex with this compound, homology models of the receptor can be built based on the structures of related GPCRs. nih.gov Molecular docking simulations can then be used to predict the binding mode of the compound within the receptor's binding pocket. nih.govosti.govonu.edu.ua These studies can help to rationalize the impact of the 6-bromo substitution on binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, revealing how the compound influences receptor conformation and stability over time. nih.govbohrium.com This can help to understand the molecular basis of agonist activation and potentially identify key amino acid residues involved in the specific interactions with the brominated analog.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: For a more detailed understanding of the electronic interactions between the ligand and the receptor, QM/MM calculations can be performed. This hybrid approach treats the ligand and the immediate binding site with high-level quantum mechanics, providing a more accurate description of non-covalent interactions such as halogen bonding, which may be relevant for the bromine atom.

These computational approaches, when used in conjunction with experimental data, can accelerate the research and development process for this compound and related compounds.

Expanding SAR Studies with Further Structural Modifications for Mechanistic Insights

Systematic structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology. biomolther.orguobasrah.edu.iqkoreascience.kr By synthesizing and evaluating a series of analogs of this compound, researchers can gain a deeper understanding of the molecular determinants of its activity and selectivity.

Future SAR studies could explore:

Modification of the Phenyl Ring:

Position of the Halogen: Moving the bromine atom to other positions on the phenyl ring (e.g., 2-, 4-, or 5-position) would reveal the importance of its specific location for receptor interaction. Studies on other halogenated phenylethanolamines have shown that the position of the halogen can significantly impact activity. nih.gov

Nature of the Halogen: Replacing the bromine with other halogens (fluorine, chlorine, or iodine) would allow for an investigation of the role of halogen size, electronegativity, and the potential for halogen bonding in receptor binding.

Other Substituents: Introducing other small substituents at the 6-position or other positions on the ring would further probe the steric and electronic requirements of the binding pocket.

Modification of the Ethanolamine Side Chain:

N-Substituents: Altering the N-methyl group to other alkyl or aryl substituents could influence receptor subtype selectivity.

α-Carbon Substituents: Introducing substituents on the carbon atom adjacent to the phenyl ring could impact the conformational flexibility of the molecule.

The data generated from these SAR studies would be invaluable for constructing more refined pharmacophore models and for designing new ligands with improved properties, such as enhanced potency, selectivity, or specific signaling profiles.

Q & A

Q. What are the recommended synthetic pathways for (R)-6-Bromo Phenylephrine Hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : this compound can be synthesized via bromination of phenylephrine intermediates. Starting with m-hydroxybenzaldehyde, bromine can be introduced at the 6-position using electrophilic aromatic substitution. Subsequent steps involve epoxidation or bromohydrin formation, followed by reductive amination to establish the (R)-configuration. Enantiomeric purity is achieved through chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis with enantioselective catalysts. Critical parameters include reaction temperature control (<5°C during bromination) and solvent selection (e.g., dichloromethane for bromohydrin formation) to minimize racemization .

Q. Which analytical methods are validated for quantifying this compound in pharmaceutical formulations?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 272 nm) is the gold standard. A C18 column (5 µm, 250 × 4.6 mm) and mobile phase of acetonitrile:phosphate buffer (pH 3.0, 20:80 v/v) achieve baseline separation. Method validation requires assessing linearity (0.1–10 µg/mL, R² > 0.999), precision (RSD < 2% for intra-day variability), and accuracy (recovery 98–102%) per ICH guidelines. Sample preparation involves extraction with methanol under sonication (15 min) .

Advanced Research Questions

Q. How can impurity profiles of this compound be systematically characterized under stress conditions?

-

Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) coupled with LC-MS/MS identify impurities. For example, 0.1M HCl at 60°C for 24 hours degrades the compound into des-bromo and hydroxylated byproducts. Quantify impurities using relative response factors (RRF) via the formula:

where and are peak responses of impurity and standard, respectively. Degradation pathways must align with ICH Q3B thresholds (0.1% reporting threshold) .

Q. What computational models predict the solubility of this compound in supercritical CO₂ for green chemistry applications?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models using Support Vector Regression (SVR) or Artificial Neural Networks (ANN) correlate molecular descriptors (e.g., dipole moment, partition coefficient) with solubility. Input datasets require experimental solubility values at varying CO₂ densities (0.2–0.8 g/mL) and temperatures (35–60°C). Validation metrics include mean squared error (MSE < 0.05) and R² > 0.95 .

Q. How does the bromine substituent at the 6-position influence α1-adrenergic receptor binding affinity compared to unmodified phenylephrine?

- Methodological Answer : Radioligand binding assays using [³H]-prazosin on transfected HEK-293 cells quantify affinity. Bromine’s electron-withdrawing effect reduces the compound’s pKa, enhancing membrane permeability but potentially decreasing receptor-ligand hydrogen bonding. Competitive binding curves (IC₅₀ values) and Schild regression analysis (pA₂ values) compare potency. The (R)-enantiomer shows 10-fold higher selectivity for α1A receptors than (S)-forms .

Q. What chemometric approaches enable simultaneous determination of this compound with co-formulated drugs in complex matrices?

- Methodological Answer : Partial Least Squares (PLS) regression applied to UV-Vis spectral data (200–400 nm) resolves overlapping peaks. Calibration requires a training set with 20–30 mixtures spanning 80–120% of target concentrations. Cross-validation (e.g., leave-one-out) ensures robustness (RMSECV < 0.5%). For HPLC, orthogonal column chemistry (e.g., HILIC vs. RP) and tandem MS/MS enhance specificity in multi-component systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.